Ethyl 2-amino-6-hydroxybenzoate
Overview
Description
Ethyl 2-amino-6-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position and a hydroxy group at the 6-position, with an ethyl ester functional group
Mechanism of Action
Target of Action
Ethyl 2-amino-6-hydroxybenzoate, also known as Ethyl hydroxybenzoate, is a derivative of benzoic acid, which is esterified with an ethyl group and para-substituted with a hydroxyl group . It belongs to the class of compounds known as p-hydroxybenzoic acid alkyl esters, which are known to interact with various targets in the body .
Mode of Action
It is known that benzylic halides, which are similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that anthranilate synthase generates the ortho-amino benzoate, while aminodeoxychorismate synthase produces the nascent product on the way to paba in the folate biosynthetic pathway . This suggests that this compound may affect similar pathways.
Result of Action
It is known that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-6-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic processes . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions often involve hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have also indicated that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can positively influence metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on organ function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds . It interacts with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase, which are involved in the breakdown of aromatic rings. These interactions can influence the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the mitochondria or other organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. It has been observed to localize within specific cellular compartments, such as the mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its target compartments. The activity of this compound can be influenced by its localization, as it may interact with different biomolecules within different cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-6-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-6-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-amino-6-hydroxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
2-amino-4-hydroxybenzoic acid: Lacks the ester group, which affects its solubility and reactivity.
2-amino-6-methoxybenzoic acid: Features a methoxy group instead of a hydroxy group, altering its chemical properties.
Properties
IUPAC Name |
ethyl 2-amino-6-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPIXNYJHKHSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743171 | |
Record name | Ethyl 2-amino-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-02-7 | |
Record name | Ethyl 2-amino-6-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64241-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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